

# An In-depth Technical Guide on the Spectral Data of 2-Iodophenyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Iodophenyl acetate**

Cat. No.: **B1329851**

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This technical guide provides a comprehensive overview of the spectral data for **2-Iodophenyl acetate** (CAS No. 32865-61-5), a key chemical intermediate. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.

## Spectral Data Summary

The following tables summarize the key spectral data for **2-Iodophenyl acetate**.

**Table 1: Mass Spectrometry Data**

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>
Molecular Weight	262.04 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragment (m/z)	220, 178, 150, 127, 76, 43

Note: The mass spectrometry data is based on the experimental spectrum of (2-iodanylphenyl) ethanoate, a synonym for **2-Iodophenyl acetate**.

**Table 2:  $^1\text{H}$  NMR Spectral Data (Predicted)**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.90	d	1H	Ar-H (ortho to I)
~7.45	t	1H	Ar-H (para to I)
~7.15 - 7.25	m	2H	Ar-H
~2.30	s	3H	-OCOCH <sub>3</sub>

Note: The  $^1\text{H}$  NMR data is predicted based on spectral data of similar aromatic acetates and iodo-substituted benzene derivatives in  $\text{CDCl}_3$ . Actual experimental values may vary.

**Table 3:  $^{13}\text{C}$  NMR Spectral Data (Predicted)**

Chemical Shift (ppm)	Assignment
~169.0	C=O
~150.0	C-O
~139.0	Ar-C (para to I)
~129.5	Ar-C
~128.0	Ar-C
~123.0	Ar-C
~95.0	C-I
~21.0	-CH <sub>3</sub>

Note: The  $^{13}\text{C}$  NMR data is predicted based on spectral data of analogous compounds in  $\text{CDCl}_3$ . The chemical shift of the carbon atom attached to the iodine is expected to be significantly upfield due to the heavy atom effect. Actual experimental values may vary.

**Table 4: Infrared (IR) Spectral Data (Predicted)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2950 - 2850	Weak	C-H stretch (aliphatic)
~1765	Strong	C=O stretch (ester)
~1600 - 1450	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)
~750	Strong	C-H out-of-plane bend

Note: The IR data is predicted based on characteristic absorption frequencies for aromatic esters and iodo-substituted aromatic compounds.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 10-20 mg of **2-Iodophenyl acetate** is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR.
- <sup>1</sup>H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Standard single-pulse sequence with proton decoupling.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

#### Data Processing:

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
- The resulting spectrum is phase-corrected.
- The baseline is corrected to ensure accurate integration.
- Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **2-Iodophenyl acetate** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Accessory: A single-reflection diamond ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

#### Data Processing:

- The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.
- The single-beam sample spectrum is ratioed against the single-beam background spectrum to generate the absorbance spectrum.
- Baseline correction and atmospheric water and  $\text{CO}_2$  subtraction may be applied if necessary.

## Mass Spectrometry (MS)

#### Sample Preparation and Introduction:

- A dilute solution of **2-Iodophenyl acetate** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1  $\mu\text{g/mL}$ .
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

#### Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g.,  $m/z$  40-300).

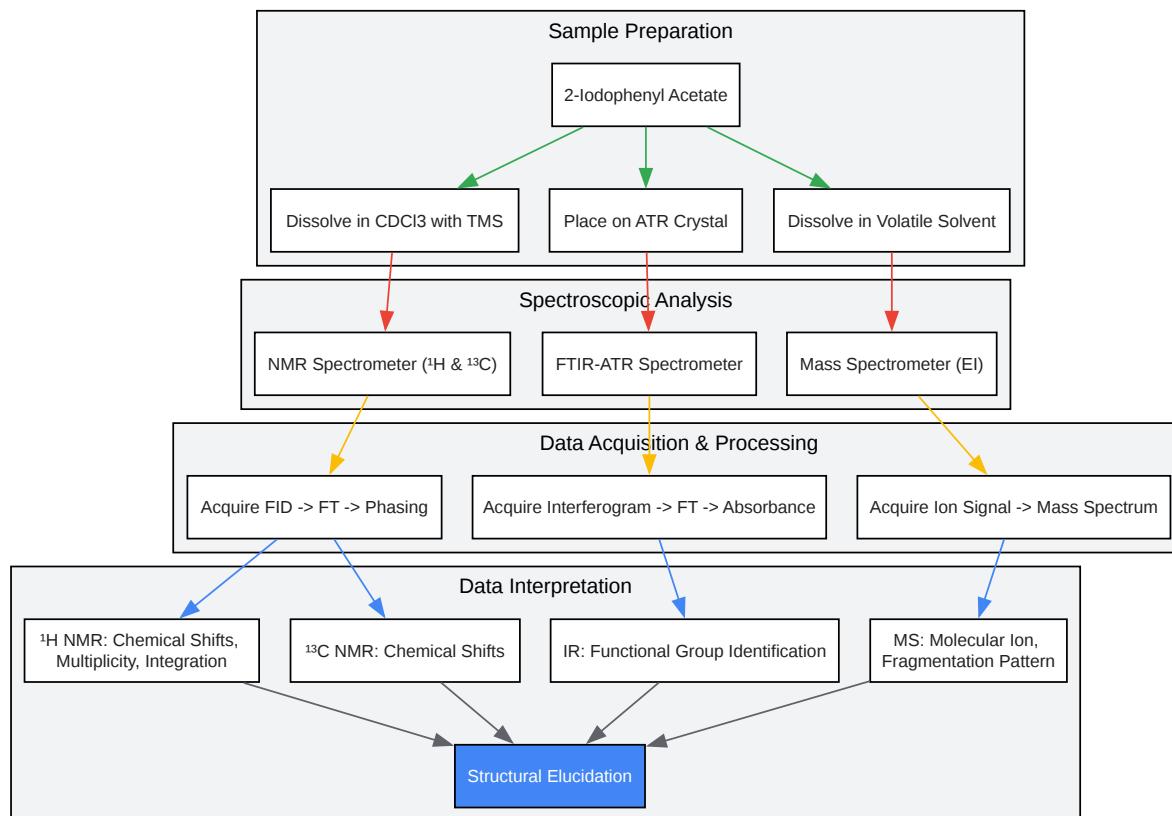
- Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds is used with helium as the carrier gas.

#### Data Processing:

- The acquired mass spectrum is processed to identify the molecular ion peak and major fragment ions.
- The mass-to-charge ratios ( $m/z$ ) and relative abundances of the ions are determined.
- The fragmentation pattern is analyzed to provide structural information.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **2-Iodophenyl acetate**.



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Caption: Workflow for the spectral analysis of **2-Iodophenyl acetate**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)